1-[[3-(Trifluoromethyl)phenyl]methyl]piperidin-4-amine;hydrochloride
CAS No.: 2039759-65-2
Cat. No.: VC7540414
Molecular Formula: C13H18ClF3N2
Molecular Weight: 294.75
* For research use only. Not for human or veterinary use.
![1-[[3-(Trifluoromethyl)phenyl]methyl]piperidin-4-amine;hydrochloride - 2039759-65-2](/images/structure/VC7540414.png)
CAS No. | 2039759-65-2 |
---|---|
Molecular Formula | C13H18ClF3N2 |
Molecular Weight | 294.75 |
IUPAC Name | 1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;hydrochloride |
Standard InChI | InChI=1S/C13H17F3N2.ClH/c14-13(15,16)11-3-1-2-10(8-11)9-18-6-4-12(17)5-7-18;/h1-3,8,12H,4-7,9,17H2;1H |
Standard InChI Key | PSCNCZFLBNWXBT-UHFFFAOYSA-N |
SMILES | C1CN(CCC1N)CC2=CC(=CC=C2)C(F)(F)F.Cl |
Chemical Identity and Basic Properties
Molecular Characterization
The compound’s IUPAC name, 1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine hydrochloride, reflects its core structure: a piperidine ring substituted at the 1-position with a 3-(trifluoromethyl)benzyl group and at the 4-position with an amine group, neutralized by hydrochloric acid. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Number | 2039759-65-2 | |
Molecular Formula | ||
Molecular Weight | 294.75 g/mol | |
SMILES | ||
InChIKey | PSCNCZFLBNWXBT-UHFFFAOYSA-N |
The trifluoromethyl group () at the phenyl ring’s meta position introduces strong electron-withdrawing effects, which influence the compound’s electronic distribution and solubility. The hydrochloride salt form enhances stability and aqueous solubility compared to the free base, though specific solubility data remain unreported .
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis of 1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine hydrochloride involves two primary steps:
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Formation of the Piperidine-Amine Backbone: Piperidin-4-amine is functionalized at the 1-position via alkylation with 3-(trifluoromethyl)benzyl bromide or chloride under basic conditions .
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Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and handling properties.
Reaction Mechanisms and Conditions
The alkylation step typically employs a polar aprotic solvent (e.g., dimethylformamide) with a base such as potassium carbonate to deprotonate the piperidine nitrogen, facilitating nucleophilic substitution. The reaction temperature is maintained between 50–80°C to balance reaction rate and byproduct formation . The hydrochloride salt is precipitated by adding concentrated HCl to the reaction mixture, followed by recrystallization from ethanol or acetone.
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) | Purity |
---|---|---|---|
Alkylation | 3-(Trifluoromethyl)benzyl bromide, KCO, DMF, 70°C | 65–75 | >90% |
Salt Formation | HCl (gaseous), EtOH, 0°C | 85–90 | >95% |
Structural and Functional Analysis
Piperidine Ring Conformation
The piperidine ring adopts a chair conformation, with the 4-amine group occupying an equatorial position to minimize steric hindrance. The 3-(trifluoromethyl)benzyl substituent at the 1-position extends axially, creating a steric bulk that may influence binding interactions in biological systems.
Electronic Effects of the Trifluoromethyl Group
The group’s strong electron-withdrawing nature deactivates the phenyl ring, reducing electrophilic substitution reactivity. This property enhances metabolic stability in pharmaceutical contexts, as the group resists oxidative degradation by cytochrome P450 enzymes .
Hydrogen Bonding and Solubility
Comparison with Related Piperidine Derivatives
1-[2-(Methylamino)ethyl]-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine
This analog (PubChem CID 137647272) incorporates a methylaminoethyl side chain, increasing molecular weight to 315.38 g/mol . The additional amine group enhances hydrogen-bonding capacity but reduces blood-brain barrier permeability due to higher polarity .
N-(4-Fluorophenyl)piperidin-4-amine
In contrast, N-(4-fluorophenyl)piperidin-4-amine (CAS 38043-08-2) lacks the trifluoromethyl group, resulting in a lower molecular weight (194.25 g/mol) and altered electronic properties . The para-fluorine atom provides moderate electron withdrawal, but the absence of reduces steric and metabolic stability .
Table 4: Structural and Physicochemical Comparisons
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